Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 7-chloro-1-oxoisochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO4/c1-15-11(14)9-4-6-2-3-7(12)5-8(6)10(13)16-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNFRBGZOVDSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C(C=C2)Cl)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-3-hydroxy-1H-isochromen-1-one with methanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the hydroxyl group is replaced by a methoxy group, forming the desired ester compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
Comparison with Similar Compounds
Structural Comparison
The compound is compared to three structurally related derivatives (Table 1):
Key Observations :
- Ring Systems : The target compound’s isochromene core differs from benzodithiazine (Compound A), saturated isochroman (Compound B), and chromene (Compound C). These variations influence electronic properties and reactivity.
- Substituent Positions : Chloro substitution at position 7 (target) vs. 6 (Compound A) or 5 (Compound B) alters aromatic electron distribution.
- Functional Groups: Compound A’s sulfonyl and hydrazino groups enhance polarity, while Compound C’s diethylamino group increases basicity and solubility in non-polar solvents.
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR)
- Compound A: 1H-NMR (DMSO-d6) shows aromatic protons at δ 8.09 (H-5) and 8.29 (H-8), with a methylhydrazino singlet at δ 3.30 .
- Compound C: 1H-NMR (CDCl3) exhibits downfield shifts for aromatic protons (δ 8.63, 7.34) due to electron-donating diethylamino groups .
Infrared (IR) Spectroscopy
Biological Activity
Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate is a synthetic organic compound belonging to the isoquinoline family. Its unique structure, characterized by a chloro substituent and a carboxylate ester group, suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has a bicyclic structure composed of a benzene ring fused to a pyran ring, with the following notable features:
- Chloro Group : Positioned at the 7th carbon, which may enhance biological activity through increased binding affinity to molecular targets.
- Carboxylate Ester Group : Influences reactivity and potential interactions with biological systems.
Synthesis Methods
This compound can be synthesized via various organic reactions. A common method involves the cyclization of 7-chloro-3-hydroxy-1H-isochromen-1-one with methanol in the presence of an acid catalyst. This process typically follows these steps:
- Esterification Reaction : The hydroxyl group is replaced by a methoxy group.
- Purification : Techniques such as recrystallization and chromatography are employed to obtain high-purity samples.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains by targeting essential enzymes in microbial metabolic pathways. The specific mechanisms include:
- Enzyme Inhibition : Compounds of this class may inhibit key enzymes involved in bacterial metabolism, leading to reduced viability.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may exert cytotoxic effects on cancer cell lines through mechanisms such as:
- Induction of Apoptosis : By modulating cellular signaling pathways, it may promote programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
The proposed mechanism of action for this compound involves interactions with specific molecular targets:
- Binding to Enzymes : The chloro substituent may enhance binding affinity to microbial enzymes.
- Cellular Pathway Modulation : The compound may affect signaling pathways related to cell survival and apoptosis in cancer cells.
Q & A
Q. What are the standard synthetic routes for Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate, and how do reaction conditions influence yield?
Answer:
- Multi-step synthesis : A common approach involves oxidation, halogenation, and esterification of precursor molecules. For example, halogenation (e.g., chlorination) of tetrahydronaphthalene derivatives followed by esterification with methanol under acidic conditions is a typical route .
- Critical factors : Solvent choice (e.g., dichloromethane or ethanol), reaction temperature, and catalyst selection (e.g., triethylamine for acid scavenging) significantly impact yield. For instance, dropwise addition of acyl chlorides in anhydrous solvents improves esterification efficiency .
- Yield optimization : Purification via column chromatography (SiO₂, DCM/EtOAc gradients) is standard. Yields range from 51% to 91% depending on steric and electronic effects of substituents .
Q. How is this compound characterized using spectroscopic methods?
Answer:
- 1H/13C NMR : Key signals include:
- 1H NMR : Aromatic protons (δ 7.34–8.63 ppm), ester methyl groups (δ 3.44 ppm), and diethylamino substituents (δ 1.22 ppm, triplet) .
- 13C NMR : Carbonyl carbons (δ 160–165 ppm), aromatic carbons (δ 97–152 ppm), and ester groups (δ 164–168 ppm) .
- HRMS : Molecular ion peaks (e.g., m/z 328.1420 for related esters) confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What methodologies are used to resolve contradictions in crystallographic data for isochromene derivatives?
Answer:
- SHELX refinement : The SHELXL program is widely used for small-molecule refinement. Key steps include:
- Case study : For Methyl 7-chloro-2-ethylsulfanyl-6-fluoro-4-oxo-thiochromene-3-carboxylate, SHELX refined disorder in the ethylsulfanyl group, resolving electron density ambiguities .
Q. How do ring puckering coordinates (Cremer-Pople parameters) describe conformational flexibility in isochromene derivatives?
Answer:
Q. What strategies address discrepancies in biological activity data for structurally similar chromene derivatives?
Answer:
- SAR (Structure-Activity Relationship) studies : Compare substituent effects:
- Chlorine position : 7-Cl vs. 5-Cl substitution alters electron-withdrawing effects, impacting binding to targets like kinases .
- Ester vs. carboxylic acid : Methyl esters enhance membrane permeability vs. free acids, explaining activity differences in cellular assays .
- Validation : Use isothermal titration calorimetry (ITC) to quantify binding affinities and resolve conflicting IC₅₀ values .
Q. How are computational methods integrated with experimental data to predict reactivity of the 7-chloro substituent?
Answer:
- DFT calculations :
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites. The 7-Cl group in this compound shows high electrophilicity at C-4 due to conjugation with the carbonyl .
- Transition state modeling : Predict activation barriers for substitution reactions (e.g., SNAr at C-7) .
- Experimental validation : Kinetic studies (e.g., monitoring Cl⁻ release via ion chromatography) confirm computational predictions .
Q. What analytical techniques resolve spectral overlaps in crowded regions of NMR spectra?
Answer:
- 2D NMR (COSY, HSQC, HMBC) :
- COSY : Correlates coupling between adjacent protons (e.g., aromatic H-6 and H-8) .
- HSQC/HMBC : Assigns 13C shifts and long-range C-H couplings, critical for distinguishing ester carbonyls from lactone groups .
- Example : In this compound, HMBC confirmed the ester carbonyl’s connectivity to the methoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
